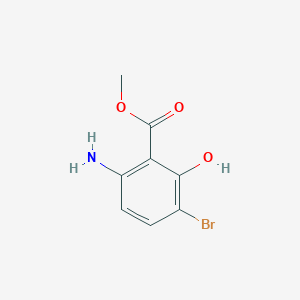
Sec.-butyl-3-azetidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec.-butyl-3-azetidinol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec.-butyl-3-azetidinol can be achieved through several methods. One common approach involves the intramolecular cyclization of open-chain precursors. For example, the cyclization of a suitable amine with a halogenated alcohol can yield the desired azetidine. Another method involves the reduction of 2-azetidinones, which can be readily prepared from the corresponding β-lactams .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the final product. Common reagents used in these processes include strong bases and reducing agents .
Chemical Reactions Analysis
Types of Reactions
Sec.-butyl-3-azetidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sec.-butyl-3-azetidinone (oxidation), sec.-butyl-3-azetidine (reduction), and various substituted azetidines (substitution) .
Scientific Research Applications
Sec.-butyl-3-azetidinol has several applications in scientific research:
Mechanism of Action
The mechanism of action of sec.-butyl-3-azetidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Sec.-butyl-3-azetidinol can be compared with other similar compounds, such as:
tert-Butyl-3-azetidinol: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-Benzhydryl-3-azetidinol: Contains a benzhydryl group attached to the nitrogen atom.
3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester: A derivative with a carboxylic acid ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
35995-24-5 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-butan-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-3-6(2)8-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
PALQHDJEQRWLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(Trifluoromethyl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid](/img/structure/B8333211.png)

![1-Methyl-4-(1-methylhydrazino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8333216.png)




![7-(6-Chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8333247.png)
